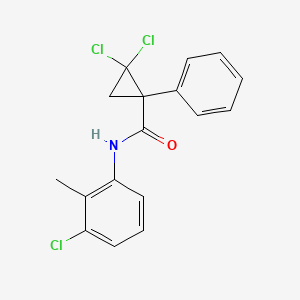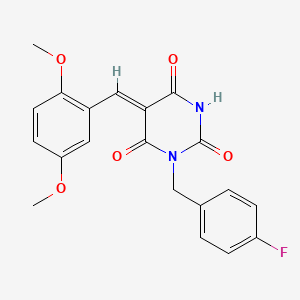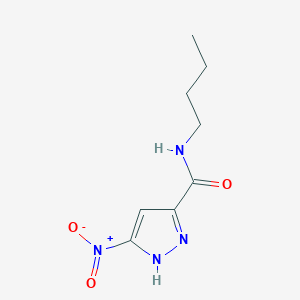
2,2-dichloro-N-(3-chloro-2-methylphenyl)-1-phenylcyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dichloro-N-(3-chloro-2-methylphenyl)-1-phenylcyclopropanecarboxamide is a chemical compound that belongs to the class of cyclopropane carboxamides. It has been extensively studied for its potential use in scientific research applications.
作用機序
The mechanism of action of 2,2-dichloro-N-(3-chloro-2-methylphenyl)-1-phenylcyclopropanecarboxamide is not fully understood. However, it is believed to act as a modulator of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. By modulating these channels, it is thought to reduce the excitability of neurons, which may contribute to its anti-tumor and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce the release of pro-inflammatory cytokines, which may contribute to its analgesic effects. Additionally, it has been shown to have neuroprotective effects in animal models of neurological disorders.
実験室実験の利点と制限
One advantage of using 2,2-dichloro-N-(3-chloro-2-methylphenyl)-1-phenylcyclopropanecarboxamide in lab experiments is its potent anti-tumor and analgesic effects. Additionally, it has been shown to have low toxicity in animal models, which makes it a promising candidate for further development. However, one limitation is that its mechanism of action is not fully understood, which may hinder its further development.
将来の方向性
There are several future directions for the study of 2,2-dichloro-N-(3-chloro-2-methylphenyl)-1-phenylcyclopropanecarboxamide. One direction is to further investigate its mechanism of action, which may provide insights into its potential use in the treatment of cancer, pain, and neurological disorders. Another direction is to develop more potent analogs of this compound, which may have improved efficacy and reduced toxicity. Additionally, it may be useful to investigate the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases.
合成法
The synthesis of 2,2-dichloro-N-(3-chloro-2-methylphenyl)-1-phenylcyclopropanecarboxamide involves the reaction of 3-chloro-2-methylbenzoyl chloride with 2,2-dichlorocyclopropanecarboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is obtained after purification by column chromatography.
科学的研究の応用
2,2-dichloro-N-(3-chloro-2-methylphenyl)-1-phenylcyclopropanecarboxamide has been studied for its potential use in scientific research applications such as cancer treatment, pain management, and neurological disorders. It has been shown to have potent anti-tumor activity in vitro and in vivo, and it has also been shown to have analgesic properties in animal models of pain. Additionally, it has been investigated for its potential use in the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
特性
IUPAC Name |
2,2-dichloro-N-(3-chloro-2-methylphenyl)-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl3NO/c1-11-13(18)8-5-9-14(11)21-15(22)16(10-17(16,19)20)12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYWHKZMDNKJHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2(CC2(Cl)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1H-indol-2-yl)phenyl]-1-(methoxyacetyl)-3-piperidinecarboxamide](/img/structure/B6028733.png)

![6-{[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]amino}-2-methyl-2-heptanol](/img/structure/B6028743.png)

![3-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6028756.png)
![2-(2-{[ethyl({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenoxy)ethanol](/img/structure/B6028763.png)
![[1-({1-[(2,3-difluorophenyl)acetyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B6028775.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B6028778.png)
![1-[2-(allyloxy)phenyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6028785.png)


![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-3-thiophenecarboxamide](/img/structure/B6028807.png)
![3-(2-chlorophenyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B6028817.png)
